N'-[(1E)-[4-(benzyloxy)phenyl]methylidene]-2-cyanoacetohydrazide
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Overview
Description
Scientific Research Applications
Human Urinary Carcinogen Metabolites and Tobacco Research
This study focuses on the measurement of human urinary carcinogen metabolites to gain information about tobacco and cancer. It highlights the importance of biomarkers derived from carcinogens specific to tobacco products, suggesting the relevance of chemical analysis in understanding exposure and risk associated with tobacco use (Hecht, 2002).
Antimicrobial Agents and p-Cymene Research
A review on p-Cymene, a monoterpene with antimicrobial properties, indicates the ongoing search for new substances with antimicrobial capabilities to address global health challenges. The review discusses the mechanisms of action of cymenes as antimicrobial agents and emphasizes the need for further studies to validate the use of such compounds in healthcare (Marchese et al., 2017).
Investigation of Antineoplastic Agents
This review outlines the discovery and development of novel antineoplastic agents over 15 years, demonstrating the importance of chemical compounds in drug development and cancer treatment. The compounds discussed exhibit cytotoxic properties, indicating the potential for further exploration in cancer therapy (Hossain et al., 2020).
Novel Synthetic Opioids and Public Health
A detailed review of the chemistry and pharmacology of non-fentanil novel synthetic opioids, emphasizing the importance of monitoring emerging substances of abuse for public health. It highlights the need for pre-emptive research to ensure early detection of new psychoactive substances (Sharma et al., 2018).
Mechanism of Action
Target of Action
Similar compounds such as n-[4-(benzyloxy)phenyl]glycinamide have been found to target leukotriene a-4 hydrolase , an enzyme involved in the inflammatory response.
Mode of Action
It’s known that cyanoacetamide derivatives, to which this compound belongs, are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
Cyanoacetamide derivatives are known to participate in a variety of condensation and substitution reactions . They are considered one of the most important precursors for heterocyclic synthesis .
Result of Action
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade .
Properties
IUPAC Name |
2-cyano-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-11-10-17(21)20-19-12-14-6-8-16(9-7-14)22-13-15-4-2-1-3-5-15/h1-9,12H,10,13H2,(H,20,21)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYRDRJXORZVCA-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.